PROTAC SGK3 degrader-1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

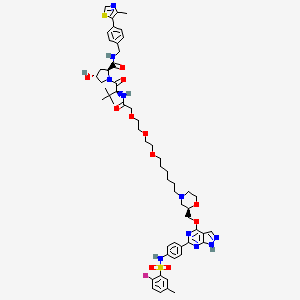

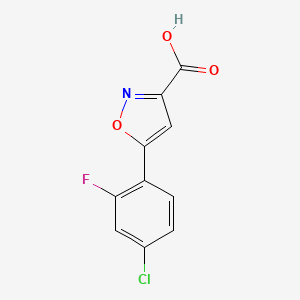

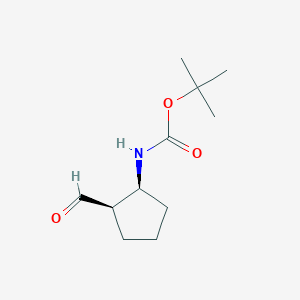

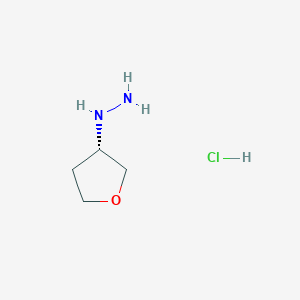

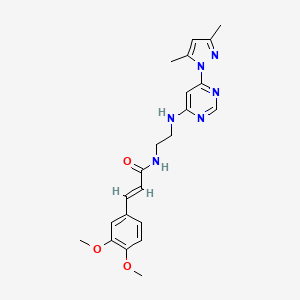

This compound is based on the von Hippel-Lindau ligand and is composed of a PEG3-C4-OBn alkyl linker, an SGK3 degrader, and a VHL ligand . It has shown significant potential in inducing the degradation of SGK3, which plays a crucial role in various cellular processes, including cell growth and survival .

Aplicaciones Científicas De Investigación

PROTAC SGK3 degrader-1 has a wide range of scientific research applications:

Mecanismo De Acción

PROTAC SGK3 degrader-1 exerts its effects by binding to SGK3 and recruiting the von Hippel-Lindau E3 ubiquitin ligase . This interaction facilitates the ubiquitination of SGK3, marking it for degradation by the proteasome . The degradation of SGK3 leads to the loss of its downstream signaling, including the phosphorylation of NDRG1, a substrate of SGK3 .

Direcciones Futuras

The development of PROTACs like SGK3-PROTAC1 represents a promising direction in the field of targeted protein degradation . These compounds have the potential to improve current cancer therapies by targeting proteins that have been difficult to target with conventional small molecules . In particular, SGK3-PROTAC1 has shown potential in rendering breast cancer cells more sensitive to PI3K and Akt inhibitors .

Análisis Bioquímico

Biochemical Properties

PROTAC SGK3 degrader-1 functions by targeting SGK3 for degradation. It is a conjugate of the 308-R SGK inhibitor with the VH032 VHL binding ligand. This compound specifically interacts with SGK3, leading to its degradation without affecting closely related isoforms such as SGK1 and SGK2 . The interaction between this compound and SGK3 results in the loss of phosphorylation of NDRG1, an SGK3 substrate . Proteomic analysis has shown that SGK3 is the only cellular protein whose levels are significantly reduced following treatment with this compound .

Cellular Effects

This compound has been shown to have significant effects on various types of cells, particularly breast cancer cells. It restores sensitivity of SGK3-dependent breast cancer cell lines, such as ZR-75-1 and CAMA-1, to Akt and PI3K inhibitors . This compound suppresses the proliferation of these cancer cell lines more effectively than conventional SGK isoform inhibitors . Additionally, this compound influences cell signaling pathways by inhibiting mTORC1 signaling and reducing the phosphorylation of downstream targets .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to SGK3 and the subsequent recruitment of the VHL E3 ligase complex. This interaction leads to the ubiquitination and proteasomal degradation of SGK3 . By degrading SGK3, this compound effectively inhibits its kinase activity and disrupts the signaling pathways that contribute to cancer cell proliferation and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to induce significant degradation of SGK3 within a short period. At a concentration of 0.3 μM, it induces 50% degradation of endogenous SGK3 within 2 hours, with maximal 80% degradation observed within 8 hours .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Low doses (0.1–0.3 μM) have been shown to restore sensitivity of SGK3-dependent breast cancer cells to Akt and PI3K inhibitors . The threshold and toxic effects at higher doses are still being studied. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to SGK3 signaling. By degrading SGK3, it affects the phosphorylation of downstream targets such as NDRG1 . The compound’s interaction with the VHL E3 ligase complex also plays a role in its metabolic activity .

Transport and Distribution

Within cells, this compound is transported and distributed to endosomes where SGK3 is activated . The compound’s interaction with the VHL E3 ligase complex facilitates its localization to these cellular compartments, ensuring effective degradation of SGK3 .

Subcellular Localization

This compound is primarily localized to endosomes, where it exerts its activity by targeting SGK3 for degradation . The compound’s design includes targeting signals that direct it to these specific compartments, enhancing its efficacy in degrading SGK3 .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of PROTAC SGK3 degrader-1 involves the conjugation of an SGK3 inhibitor with a von Hippel-Lindau ligand via a PEG3-C4-OBn alkyl linker . The specific synthetic routes and reaction conditions are proprietary and detailed information is not publicly available. the general approach involves standard organic synthesis techniques, including coupling reactions and purification steps to achieve the desired purity and yield .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. Typically, such compounds are produced in specialized facilities with stringent quality control measures to ensure consistency and purity. The production process likely involves large-scale synthesis followed by purification and quality assurance testing .

Análisis De Reacciones Químicas

Types of Reactions

PROTAC SGK3 degrader-1 primarily undergoes degradation reactions facilitated by the ubiquitin-proteasome system . It does not typically undergo oxidation, reduction, or substitution reactions under physiological conditions.

Common Reagents and Conditions

The compound is used in combination with other reagents such as GDC0941, a PI3K inhibitor, to study its effects on cell growth and protein degradation . The typical conditions involve incubation at specific concentrations and time points to observe the degradation of SGK3 and its downstream effects .

Major Products Formed

The major product formed from the reaction of this compound is the degraded SGK3 protein, which is ubiquitinated and subsequently degraded by the proteasome .

Comparación Con Compuestos Similares

Similar Compounds

SGK1-IN-4: A selective inhibitor of SGK1 used in studies related to osteoarthritis.

AT13148: An inhibitor targeting multiple AGC kinases, including SGK1, used in cancer research.

CKI-7: An inhibitor of casein kinase 1 that also affects SGK.

Uniqueness

PROTAC SGK3 degrader-1 is unique in its ability to selectively degrade SGK3 without affecting closely related isoforms such as SGK1 and SGK2 . This selectivity is achieved through the specific design of the PROTAC molecule, which targets SGK3 for ubiquitination and degradation . This makes it a valuable tool for studying SGK3-specific pathways and developing targeted therapies.

Propiedades

IUPAC Name |

(2S,4R)-1-[(2S)-2-[[2-[2-[2-[6-[(2R)-2-[[6-[4-[(2-fluoro-5-methylphenyl)sulfonylamino]phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-yl]oxymethyl]morpholin-4-yl]hexoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H73FN10O11S2/c1-37-10-19-46(58)48(28-37)81(73,74)66-42-17-15-41(16-18-42)52-63-53-45(31-61-65-53)55(64-52)79-34-44-33-67(21-23-78-44)20-8-6-7-9-22-75-24-25-76-26-27-77-35-49(70)62-51(57(3,4)5)56(72)68-32-43(69)29-47(68)54(71)59-30-39-11-13-40(14-12-39)50-38(2)60-36-80-50/h10-19,28,31,36,43-44,47,51,66,69H,6-9,20-27,29-30,32-35H2,1-5H3,(H,59,71)(H,62,70)(H,61,63,64,65)/t43-,44-,47+,51-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTFQFPZKDYMMMJ-RIAKQDHQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4=C(C=NN4)C(=N3)OCC5CN(CCO5)CCCCCCOCCOCCOCC(=O)NC(C(=O)N6CC(CC6C(=O)NCC7=CC=C(C=C7)C8=C(N=CS8)C)O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)F)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4=C(C=NN4)C(=N3)OC[C@H]5CN(CCO5)CCCCCCOCCOCCOCC(=O)N[C@H](C(=O)N6C[C@@H](C[C@H]6C(=O)NCC7=CC=C(C=C7)C8=C(N=CS8)C)O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H73FN10O11S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1157.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-difluoro-N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]benzamide](/img/structure/B2619598.png)

![4-benzoyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2619600.png)

![N-[2-[cyclohexyl(methyl)sulfamoyl]ethyl]-3-methoxybenzamide](/img/structure/B2619602.png)

![5-(furan-2-yl)-3-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2619606.png)

![N-(4-chlorophenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B2619608.png)

![4-(1-(4-fluorophenyl)-6-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine](/img/structure/B2619617.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(p-tolyl)methanesulfonamide](/img/structure/B2619620.png)